molecular formula C9H17O2P B2907734 5-Dimethylphosphoryl-1-oxaspiro[2.5]octane CAS No. 2411263-46-0

5-Dimethylphosphoryl-1-oxaspiro[2.5]octane

Cat. No.: B2907734
CAS No.: 2411263-46-0
M. Wt: 188.207
InChI Key: SLJCWQLEVJNWNR-UHFFFAOYSA-N
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Description

5-Dimethylphosphoryl-1-oxaspiro[2.5]octane is a chemical compound with the molecular formula C9H17O2P. It is known for its unique spirocyclic structure, which includes a phosphorus atom bonded to two methyl groups and an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylphosphoryl-1-oxaspiro[2.5]octane typically involves the reaction of a suitable spirocyclic precursor with dimethylphosphoryl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Dimethylphosphoryl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

5-Dimethylphosphoryl-1-oxaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Dimethylphosphoryl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Dimethylphosphoryl-1-oxaspiro[2.5]octane stands out due to its specific combination of a spirocyclic structure and a dimethylphosphoryl group. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-dimethylphosphoryl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O2P/c1-12(2,10)8-4-3-5-9(6-8)7-11-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJCWQLEVJNWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCC2(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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